molecular formula C11H15NO2 B14167996 2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol CAS No. 3509-50-0

2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol

Cat. No.: B14167996
CAS No.: 3509-50-0
M. Wt: 193.24 g/mol
InChI Key: QQVOFEJROSOTNL-UHFFFAOYSA-N
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Description

2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol is an organic compound with a complex structure that includes a phenol group and an iminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol typically involves the reaction of 2-hydroxybenzaldehyde with 2-amino-2-methyl-1-propanol under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iminomethyl group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the iminomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(1-Hydroxy-2-methylpropan-2-yl)amino]propyl}phenol
  • 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phenol

Uniqueness

2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

3509-50-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)iminomethyl]phenol

InChI

InChI=1S/C11H15NO2/c1-11(2,8-13)12-7-9-5-3-4-6-10(9)14/h3-7,13-14H,8H2,1-2H3

InChI Key

QQVOFEJROSOTNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N=CC1=CC=CC=C1O

Origin of Product

United States

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